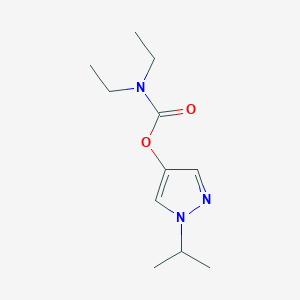
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a diethylcarbamate group.
Méthodes De Préparation
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These methods often include the use of catalysts to enhance reaction rates and improve product purity.
Analyse Des Réactions Chimiques
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. It may serve as a precursor for the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be compared with other similar compounds, such as:
1-(Propan-2-yl)-1H-pyrazol-4-yl methylcarbamate: This compound has a similar structure but contains a methylcarbamate group instead of a diethylcarbamate group. The difference in the carbamate group may affect the compound’s reactivity and biological activity.
1-(Propan-2-yl)-1H-pyrazol-4-yl ethylcarbamate: This compound contains an ethylcarbamate group, which may result in different chemical and biological properties compared to the diethylcarbamate derivative.
1-(Propan-2-yl)-1H-pyrazol-4-yl phenylcarbamate: The presence of a phenylcarbamate group introduces aromaticity, potentially altering the compound’s interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88559-00-6 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
(1-propan-2-ylpyrazol-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13(6-2)11(15)16-10-7-12-14(8-10)9(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
XATPMQOVDAJRNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=CN(N=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)
![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
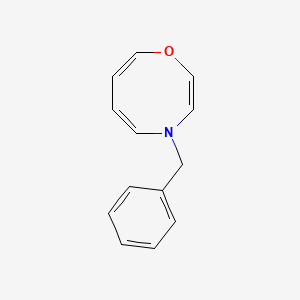

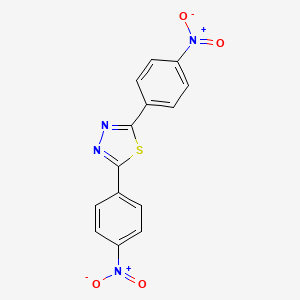
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
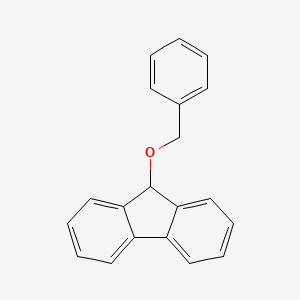
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
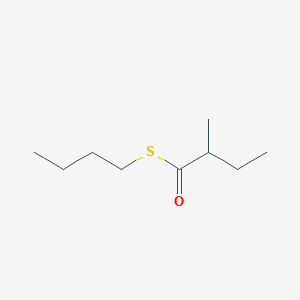
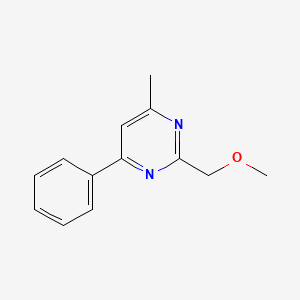
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
